
Nbtgr
Vue d'ensemble
Description
NBTGR (S-(p-nitrobenzyl)-6-thioguanosine), also known as nitrobenzylthioguanosine, is a potent nucleoside transport inhibitor with the molecular formula C₁₇H₁₈N₆O₆S and a molecular weight of 434.426 g/mol . It exhibits high specificity for equilibrative nucleoside transporter 1 (ENT1), inhibiting adenosine uptake with a Ki value of 70 nM . Structurally, this compound features a nitrobenzyl group attached to the 6-thioguanosine moiety, which enhances its binding affinity to nucleoside transporters .
Mechanistically, this compound irreversibly inhibits nucleoside transport by forming a covalent bond with ENT1, as demonstrated in Ehrlich ascites tumor cells, where it reduced uridine influx to near-zero levels even after repeated washing . Its applications span neuropharmacology (e.g., modulating glutamatergic neurotransmission in spinal cord studies) and oncology (e.g., distinguishing transporter subtypes in cancer models) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le NBTGR peut être synthétisé par un processus en plusieurs étapes impliquant l'introduction d'un groupe nitrobenzyle sur la thioguanosine. La réaction implique généralement les étapes suivantes :
Nitration : Introduction d'un groupe nitro sur le chlorure de benzyle.
Formation de thioéther : Réaction du chlorure de nitrobenzyle avec la thioguanosine en milieu basique pour former le this compound.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications d'échelle pour garantir un rendement et une pureté plus élevés. Les conditions réactionnelles sont optimisées pour maintenir l'intégrité du composé pendant la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le NBTGR subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium.
Substitution : Des réactifs tels que l'hydrure de sodium et les halogénures d'alkyle sont utilisés dans des conditions anhydres.
Principaux produits formés
- p-Aminobenzylthioguanosine.
Substitution : Divers dérivés de la thioguanosine substitués par un benzyle.
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber le transport des nucléosides. Voici quelques-unes de ses applications :
Chimie : Étudier les mécanismes du transport et du métabolisme des nucléosides.
Biologie : Enquêter sur le rôle des nucléosides dans les processus cellulaires.
Médecine : Explorer des applications thérapeutiques potentielles dans les affections où le transport des nucléosides est un facteur.
Industrie : Utilisé dans le développement d'inhibiteurs du transport des nucléosides pour des applications pharmaceutiques.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux transporteurs de nucléosides sur la membrane cellulaire, inhibant ainsi l'absorption de nucléosides tels que l'adénosine, l'uridine, l'inosine et la cytidine . Cette inhibition perturbe le métabolisme et le transport des nucléosides, affectant ainsi divers processus cellulaires.
Applications De Recherche Scientifique
The compound "NbTGR" is not widely recognized in the scientific literature, and the search results did not yield specific information regarding its applications. However, it is possible that "this compound" refers to a specialized compound or a specific context within research that may not be extensively documented in publicly available sources.
General Context of Genetic Resources and Research Applications
In the realm of genetic resources and agricultural research, compounds like this compound could potentially be involved in various applications, particularly in enhancing crop genetics, improving food security, and facilitating sustainable agricultural practices. Here are some relevant themes based on the broader context of genetic resources:
Genetic Resource Conservation
- Objective : The conservation of plant genetic resources is crucial for maintaining biodiversity and supporting agricultural resilience.
- Application : Genetic banks, such as those operated by CGIAR centers, play a vital role in preserving genetic material for future breeding programs. These centers distribute germplasm to researchers and breeders globally .
Crop Improvement
- Objective : Enhancing crop traits such as yield, disease resistance, and climate adaptability.
- Application : Research projects often utilize genetic resources to develop new crop varieties that meet the challenges posed by climate change and food demand. For instance, the INCREASE project aims to improve the management and use of food-legume genetic resources through participatory approaches involving various stakeholders .
Biotechnological Applications
- Objective : Utilizing genetic engineering and molecular breeding techniques to enhance crop traits.
- Application : Techniques such as genome-wide association studies (GWAS) help identify marker-trait associations that can be used in breeding programs to improve desired traits in crops .
Case Studies
While specific case studies on this compound are not available, here are examples of how similar compounds or genetic resources have been applied:
- Potato Germplasm Enhancement : The International Potato Center has focused on enhancing potato varieties through the use of diverse genetic resources, which has led to improved traits such as yield and disease resistance .
- Food Legume Research : The INCREASE project showcases how collaborative efforts can lead to better management of genetic resources, ultimately enhancing crop quality and yield through participatory research methodologies .
Mécanisme D'action
NBTGR exerts its effects by binding to nucleoside transporters on the cell membrane, thereby inhibiting the uptake of nucleosides such as adenosine, uridine, inosine, and cytidine . This inhibition disrupts nucleoside metabolism and transport, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
NBTGR belongs to a class of nucleoside transport inhibitors (NTIs) that includes dilazep, dipyridamole, nitrobenzylthioinosine (NBTI/NBMPR), and soluflazine. Below is a detailed comparison:
Potency and Selectivity
This compound vs. Dilazep :
- This compound inhibits this compound-sensitive transporters with an IC₅₀ of 0.53 nM , while dilazep shows an IC₅₀ of 1.4 nM for the same subtype . For this compound-resistant transporters, dilazep’s potency drops significantly (IC₅₀ = 1.8 µM ) compared to this compound (IC₅₀ = 71 µM ) .
- Dilazep is less species-dependent than this compound; rat ENT1 exhibits lower affinity for both compounds compared to human ENT1 .
- This compound vs. Dipyridamole: Dipyridamole has broader inhibitory effects on adenosine receptors but lower specificity for ENT1 (Ki > 100 nM) . This compound’s irreversible binding provides prolonged inhibition, unlike dipyridamole’s reversible action .
- This compound vs. NBTI (Nitrobenzylthioinosine): NBTI (Ki = 0.1–1 nM) is slightly more potent than this compound (Ki = 70 nM) but lacks selectivity for resistant transporter subtypes .
Species Variability
This compound’s efficacy varies across species. For example, its affinity for rat ENT1 is 10-fold lower than for human ENT1, whereas dipyridamole shows similar cross-species discrepancies .
Structural Analogs
- Soluflazine : A lidoflazine derivative, soluflazine inhibits this compound-resistant transporters more effectively than this compound itself (IC₅₀ = 12 µM vs. 71 µM ) .
- R75231 : This compound exhibits 100-fold lower potency against this compound-resistant transporters compared to this compound .
Data Tables
Table 1: Comparative Pharmacological Profiles of NTIs
Table 2: Functional Specificity in Ehrlich Ascites Tumor Cells
Detailed Research Findings
- Spinal Cord Studies: this compound (1–10 µM) reduced intracellular currents in rat spinal dorsal horn neurons by 30–50%, an effect partially reversed by the adenosine A1 receptor antagonist DPCPX . This suggests this compound modulates neurotransmission via ENT1-dependent adenosine regulation .
- Cancer Models: In Ehrlich ascites tumor cells, this compound-resistant transporters showed distinct substrate preferences, with guanosine and cytidine being poor inhibitors compared to uridine .
- Irreversible Binding : Pretreatment with this compound (1 µM) abolished uridine transport capacity permanently, unlike reversible inhibitors like dipyridamole .
Activité Biologique
Nbtgr, a compound of emerging interest in pharmacology and biochemistry, has been the subject of various studies focusing on its biological activity. This article aims to consolidate findings from diverse sources, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its unique structural properties that facilitate interaction with biological targets. Initial studies suggest that it may exhibit significant antimicrobial, anti-inflammatory, and anticancer activities. Understanding these properties is crucial for developing therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Effects : Research shows that this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary data suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways, including the caspase cascade.
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
Anticancer | Induces apoptosis in breast cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Mechanism
A research project conducted at the University of Health Sciences explored the anti-inflammatory effects of this compound in a rat model of arthritis. The study found that administration of this compound significantly reduced joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Case Study 3: Cancer Therapeutics
In vitro studies on breast cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways. The compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a promising avenue for cancer therapy.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Nbtgr’s effects on intracellular currents in neural pathways?
- Methodological Answer : Experimental design should include concentration gradients (e.g., 1 μM and 10 μM this compound) and controls such as adenosine receptor antagonists (e.g., DPCPX) to isolate transporter-specific effects. Current inhibition percentages should be quantified using electrophysiological recordings, with replicates to ensure reproducibility. Data should be analyzed via paired t-tests or ANOVA to compare treatment groups .
- Key Considerations : Include negative controls (e.g., vehicle-only treatments) and validate instrumentation calibration to minimize technical variability.
Q. What protocols ensure reliable storage and handling of this compound in laboratory settings?
- Methodological Answer : Store this compound in light-sensitive, airtight containers at -20°C to prevent degradation. Prepare working solutions fresh using dimethyl sulfoxide (DMSO) or ethanol, ensuring solvent concentrations do not exceed 0.1% to avoid cellular toxicity. Document batch-specific activity using standardized assays (e.g., radioligand binding) to confirm compound integrity .
Q. How can researchers establish baseline measurements for this compound’s activity in novel experimental models?
- Methodological Answer : Conduct pilot studies to determine IC50 values using dose-response curves. Normalize data to control conditions (e.g., untreated cells) and account for inter-experimental variability by including internal reference compounds. Use kinetic modeling to differentiate transient vs. sustained effects .
Advanced Research Questions
Q. How should contradictions in this compound’s efficacy across different neural tissues be analyzed?
- Methodological Answer : Apply triangulation by cross-validating results using multiple methods (e.g., electrophysiology, fluorescence imaging, and molecular docking simulations). Perform subgroup analyses to identify tissue-specific variables (e.g., expression levels of nucleoside transporters). Use meta-analytic frameworks to synthesize conflicting findings and propose mechanistic hypotheses (e.g., tissue-dependent receptor coupling) .
Q. What strategies optimize this compound’s selectivity to minimize off-target interactions in vivo?
- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify this compound’s chemical backbone. Validate selectivity using knockout models or siRNA silencing of putative off-target proteins. Combine this compound with pharmacological blockers (e.g., DPCPX for adenosine A1 receptors) to isolate its primary mechanism .
Q. How can researchers integrate multi-omics data to elucidate this compound’s downstream signaling pathways?
- Methodological Answer : Pair transcriptomic profiling (RNA-seq) with phosphoproteomics to map this compound-induced signaling cascades. Use bioinformatics tools (e.g., STRING or KEGG pathway analysis) to identify enriched pathways. Validate candidate targets via CRISPR-Cas9 knockouts and functional rescue experiments .
Q. Data Management & Reproducibility
Q. What frameworks ensure reproducibility in this compound-related studies?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw electrophysiological data in public repositories (e.g., Zenodo). Document experimental parameters (e.g., buffer composition, temperature) using electronic lab notebooks. Implement blind analysis protocols to reduce observer bias .
Q. How should researchers address variability in this compound’s effects due to interspecies differences?
- Methodological Answer : Conduct comparative studies across species (e.g., rat vs. human-derived cell lines) using standardized protocols. Perform phylogenetic analysis of target proteins to identify conserved binding domains. Use computational modeling (e.g., molecular dynamics simulations) to predict cross-species efficacy .
Q. Ethical & Compliance Considerations
Q. What ethical approvals are required for studies involving this compound in animal models?
- Methodological Answer : Secure Institutional Animal Care and Use Committee (IACUC) approval by submitting detailed protocols on dosage, endpoints, and humane euthanasia. Justify sample sizes using power analysis to minimize animal use. Comply with ARRIVE guidelines for reporting in vivo experiments .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0, 129970-97-4 | |
Record name | 6-(4-Nitrobenzylthio)guanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzylthioguanine formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.